molecular formula C14H18O4Si B8559258 3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid CAS No. 647855-80-9

3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid

Cat. No.: B8559258
CAS No.: 647855-80-9
M. Wt: 278.37 g/mol
InChI Key: ZOHOLJSNLMXURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid is a useful research compound. Its molecular formula is C14H18O4Si and its molecular weight is 278.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

647855-80-9

Molecular Formula

C14H18O4Si

Molecular Weight

278.37 g/mol

IUPAC Name

3,4-dimethoxy-5-(2-trimethylsilylethynyl)benzoic acid

InChI

InChI=1S/C14H18O4Si/c1-17-12-9-11(14(15)16)8-10(13(12)18-2)6-7-19(3,4)5/h8-9H,1-5H3,(H,15,16)

InChI Key

ZOHOLJSNLMXURP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C#C[Si](C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-iodo-4,5-dimethoxybenzoic acid (6.16 g, 20.0 mmol) in a mixture of Et3N (40 mL) and benzene (40 mL) at room temperature, was added CuI (380 mg, 2 mmol), Pd(PPh3)4 (462 mg, 0.4 mmol) and (trimethylsilyl)acetylene (3.4 mL, 24 mmol). After stirring for 3 days at room temperature, the solvent was removed in vacuo, the residue was diluted with 1 N HCl aqueous solution (300 mL) and then extracted with EtOAc (3×100 mL). The combined organic layer was washed with brine (300 mL), dried over Na2SO4 and concentrated in vacuo to give 3,4-dimethoxy-5-(trimethylsilanylethynyl)benzoic acid (5.6 g). The product was used without further purification.
Quantity
6.16 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
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40 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
380 mg
Type
catalyst
Reaction Step Two
Quantity
462 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
Reaction Step One
Name
[Cu]I
Quantity
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reactant
Reaction Step One
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reactant
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